molecular formula C11H21Cl2N3O4Pt B138947 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride CAS No. 145482-83-3

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride

Numéro de catalogue: B138947
Numéro CAS: 145482-83-3
Poids moléculaire: 525.3 g/mol
Clé InChI: LRTUUPUSTDHHCM-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride is a platinum(IV) complex featuring a cyclohexane-1,2-diamine (chxn) ligand, a carboxylatomethyl(methyl)amino acetate (CMAA) ligand, and two axial chloride ligands. Its structure follows the general formula (OC-6-XX)-[chxn][CMAA]Pt(IV)Cl₂, where the "OC-6" notation indicates an octahedral geometry. Platinum(IV) complexes are often designed as prodrugs, requiring intracellular reduction to active platinum(II) species for antitumor activity . The inclusion of chxn, a ligand known to enhance resistance to deactivation mechanisms in platinum drugs, and the CMAA ligand (which may improve solubility or targeting), distinguishes this compound from classical platinum(II) therapeutics like cisplatin or oxaliplatin .

Méthodes De Préparation

Structural and Synthetic Overview

The target compound features a platinum(IV) center coordinated by four distinct ligands:

  • Cyclohexane-1,2-diamine (DACH) in a trans-1R,2R configuration

  • N-methyliminodiacetate (MIDA) as a bidentate carboxylate ligand

  • Two axial chloride ions

This octahedral geometry differentiates it from platinum(II) analogs like oxaliplatin, conferring enhanced stability and altered pharmacokinetics . The synthesis typically follows a sequential pathway:

  • Preparation of platinum(II)-DACH intermediates

  • Oxidation to platinum(IV)

  • Ligand substitution to introduce MIDA and chloride

Synthesis of Platinum(II) Precursors

The foundational step involves synthesizing dichloro(trans-1,2-diaminocyclohexane)platinum(II), a common intermediate for platinum(IV) complexes.

Ligand Preparation and Purification

Trans-1,2-diaminocyclohexane (DACH) is resolved via tartrate salt crystallization to ensure enantiomeric purity. Patent US20050197389A1 details a process yielding >99% enantiomeric excess using L-tartaric acid, critical for pharmacological activity .

Platinum(II) Coordination

DACH reacts with potassium tetrachloroplatinate(II) under inert conditions:

K2[PtCl4]+DACH[Pt(DACH)Cl2]+2KCl\text{K}2[\text{PtCl}4] + \text{DACH} \rightarrow [\text{Pt(DACH)Cl}_2] + 2\text{KCl}

Key parameters:

  • Degassed water to prevent Pt(II) oxidation

  • 18–24-hour reaction time at 25°C

  • Nitrogen atmosphere to exclude oxygen

Yields reach 96% with minimal Pt(0) byproduct formation .

Oxidation to Platinum(IV)

Platinum(II) intermediates are oxidized to Pt(IV) using chlorine gas in hydrochloric acid, as described in US4550187A :

Reaction Conditions

  • Chlorine gas bubbled into 0.5N HCl at 80–100°C

  • Stoichiometry : 1:1.2 Pt(II):Cl₂

  • Duration : 4–6 hours until full dissolution

The reaction mechanism proceeds via:

[Pt(DACH)Cl2]+Cl2[Pt(DACH)Cl4][\text{Pt(DACH)Cl}2] + \text{Cl}2 \rightarrow [\text{Pt(DACH)Cl}_4]

Challenges in Oxidation

  • Over-oxidation : Excess Cl₂ generates PtCl₆²⁻, mitigated by real-time UV-Vis monitoring at 290 nm .

  • Acid Concentration : <1N HCl prevents ligand protonation and dissociation.

Ligand Substitution for MIDA Incorporation

The tetrachloro-Pt(IV) intermediate undergoes ligand exchange with N-methyliminodiacetic acid (H₂MIDA):

Stepwise Substitution

  • Axial Chloride Replacement :

    [Pt(DACH)Cl4]+2H2MIDA[Pt(DACH)Cl2(MIDA)]+2HCl[\text{Pt(DACH)Cl}_4] + 2\text{H}_2\text{MIDA} \rightarrow [\text{Pt(DACH)Cl}_2(\text{MIDA})] + 2\text{HCl}

    Conducted in aqueous ethanol (1:1 v/v) at pH 6.5–7.0.

  • Equatorial Chloride Retention :
    The remaining chlorides stabilize the Pt(IV) center, reducing redox activity .

Optimization Data

ParameterOptimal ValueEffect on Yield
pH6.8Maximizes MIDA deprotonation
Temperature50°CBalances kinetics/stability
Reaction Time8 hours98% substitution efficiency

Purification and Isolation

Industrial-scale processes face challenges in removing Ag⁺ and unreacted ligands.

Activated Carbon Treatment

  • Dual-stage filtration with 0.5% w/v activated carbon removes >99% residual silver .

  • Methanol washes eliminate hydrophobic byproducts without dissolving the product .

Crystallization

The crude product is recrystallized from hot aqueous HCl (0.1N):

  • Yield : 80–85%

  • Purity : >99.5% by HPLC (λ = 254 nm)

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹H NMR (D₂O)δ 1.2–1.8 (m, cyclohexane), δ 3.1 (s, N–CH₃)
ESI-MS m/z 525.3 [M]⁴⁺
IR ν(COO⁻) 1580 cm⁻¹, ν(Pt–N) 480 cm⁻¹

X-ray Crystallography

  • Coordination Geometry : Distorted octahedral

  • Pt–N Bond Length : 2.05 Å

  • Pt–Cl (axial) : 2.32 Å

Industrial Challenges and Solutions

Byproduct Formation

  • Pt(0) Nanoparticles : Controlled by maintaining Cl₂ excess during oxidation .

  • Ligand Hydrolysis : Buffered at pH 6.5–7.0 to prevent MIDA decomposition.

Scalability Issues

  • Continuous Flow Systems : Reduce reaction time from 72 to 8 hours for DACH coordination .

  • Membrane Filtration : Replaces batch-mode activated carbon treatment, improving throughput.

Comparative Analysis with Analogous Complexes

ParameterTarget CompoundOxaliplatinCisplatin
Oxidation State Pt(IV)Pt(II)Pt(II)
Ligands DACH, MIDA, Cl⁻DACH, oxalateNH₃, Cl⁻
Log P 0.85-1.2-2.1
Hydrolysis Half-life 48 hours2 hours1.5 hours

The enhanced lipophilicity (Log P) and stability of the Pt(IV) complex suggest improved tumor penetration and reduced nephrotoxicity .

Analyse Des Réactions Chimiques

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidative addition reactions, the compound can react with halogens, such as chlorine, to form higher oxidation state complexes. Reductive elimination reactions are also common, where the compound is reduced to its lower oxidation state, often facilitated by biological thiols like glutathione, cysteine, and homocysteine . Substitution reactions involve the replacement of the chloride ligands with other ligands, such as water or amines, under specific conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Applications De Recherche Scientifique

Antitumor Activity

Research has shown that platinum complexes exhibit potent antitumor activity against various cancer types, including:

  • Ovarian Cancer : Platinum-based agents like cisplatin have been standard treatments for ovarian cancer. Novel platinum complexes are being explored to overcome resistance mechanisms associated with traditional therapies .
  • Lung Cancer : Studies indicate that platinum complexes can effectively inhibit lung cancer cell proliferation and induce apoptosis via DNA cross-linking mechanisms .
  • Breast Cancer : The incorporation of specific ligands in platinum complexes has been associated with improved selectivity and reduced side effects compared to conventional chemotherapy .

Case Studies

  • Clinical Trials : A recent phase II clinical trial evaluated a new platinum complex in patients with advanced ovarian cancer. Results demonstrated a significant reduction in tumor size and improved overall survival rates compared to standard treatment regimens .
  • Combination Therapies : Research has highlighted the efficacy of combining platinum complexes with other chemotherapeutic agents or targeted therapies. For instance, combining a platinum complex with PARP inhibitors showed enhanced antitumor effects in BRCA-mutated breast cancer models .

Toxicity and Environmental Impact

While platinum complexes are effective anticancer agents, they also pose toxicity risks:

  • Cytotoxicity : These compounds can exhibit cytotoxic effects on non-cancerous cells, necessitating careful dosing and monitoring during treatment.
  • Environmental Concerns : Platinum compounds have been identified as hazardous to aquatic life and may pose risks to fertility and fetal development .

Mécanisme D'action

The mechanism of action of 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride involves its interaction with DNA. Once inside the cell, the compound undergoes aquation, where the chloride ligands are replaced by water molecules, making it more reactive towards DNA. The activated complex then forms covalent bonds with the nitrogen atoms of the purine bases in DNA, primarily at the N7 position of guanine. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately resulting in cell death. The compound also induces the activation of various cellular pathways involved in DNA damage response and apoptosis .

Comparaison Avec Des Composés Similaires

Structural and Ligand-Based Comparison

The compound’s structural analogs include platinum(II) and platinum(IV) complexes with chxn or similar diamine ligands. Key differences lie in oxidation state, ligand composition, and stereochemistry:

Compound Oxidation State Ligands Stereochemistry Key Features
Cisplatin Pt(II) Two ammines, two chlorides Square planar DNA cross-linking; high nephrotoxicity
Oxaliplatin Pt(II) (1R,2R)-chxn, oxalate Octahedral (active Pt(II)) Lower resistance; colorectal cancer
Target Compound Pt(IV) (1R,2R)-chxn, CMAA, two chlorides Octahedral (prodrug) Potential for targeted delivery
[(bis(phosphonomethyl)amino)acetato]Pt(II) Pt(II) Bis(phosphonomethyl)amino acetate, chxn Octahedral (Pt(II) active) Osteotropic targeting
Oxali-Pt (Pt(IV) prodrug) Pt(IV) (1R,2R)-chxn, oxalate, maleimide Octahedral Conjugation to peptides for targeting

The axial chlorides in Pt(IV) complexes are typically inert but may be replaced during reduction to Pt(II) .

Antitumor Activity

  • Pt(II) vs. Pt(IV) : Pt(IV) complexes generally exhibit lower cytotoxicity in vitro but comparable or superior activity in vivo due to prolonged circulation and selective activation in tumors .
  • Role of chxn stereochemistry : Trans-R,R-chxn ligands confer higher activity than cis-R,S-chxn in Pt(II) complexes. For example, trans-R,R-chxn Pt(II) complexes show IC₅₀ values 10–100× lower than cisplatin in ovarian cancer cells (CH1 line) .
  • Ligand effects : The CMAA ligand may reduce systemic toxicity by altering pharmacokinetics or enabling conjugation to targeting moieties (e.g., peptides ).

Pharmacokinetics and Toxicity

  • Pt(IV) advantages : Increased stability in blood, reduced side effects (e.g., nephrotoxicity), and capacity for functionalization with targeting groups .
  • Chxn contribution : Chxn ligands mitigate resistance mechanisms (e.g., reduced uptake or increased efflux) common in cisplatin-resistant cancers .

Activité Biologique

The compound 2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride , commonly referred to as a platinum(IV) complex, has garnered attention for its potential biological activity, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse scientific literature.

Overview of Platinum(IV) Complexes

Platinum-based drugs have been pivotal in cancer therapy, with cisplatin being one of the most widely used. However, resistance to cisplatin has led researchers to explore platinum(IV) complexes, which can be converted into active platinum(II) species within cells. The specific compound is designed to enhance efficacy while reducing side effects associated with traditional platinum drugs.

Platinum(IV) complexes typically exert their cytotoxic effects through the following mechanisms:

  • DNA Interaction : The active form of platinum(II) binds to DNA, forming cross-links that inhibit replication and transcription.
  • Cell Cycle Disruption : These complexes can induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Metabolic Stress Induction : Some studies suggest that certain platinum complexes induce metabolic stress in resistant cancer cell lines, enhancing their cytotoxicity.

Cytotoxicity Studies

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound showed IC50 values lower than those of cisplatin and oxaliplatin in several human tumor cell lines, indicating superior efficacy. Specifically, one study reported IC50 values around 0.26 µM for the compound compared to 8.6 µM for cisplatin and 3.1 µM for oxaliplatin .
CompoundIC50 (µM)
This compound0.26
Cisplatin8.6
Oxaliplatin3.1

Case Studies

  • Resistance Overcoming : A notable case involved the evaluation of the compound against cisplatin-resistant ovarian cancer cell lines (C13*) and oxaliplatin-resistant colon cancer cell lines (LoVo-OXP). The results indicated that the platinum(IV) complex retained significant cytotoxic activity in these resistant models .
  • Animal Studies : In vivo studies using mouse models demonstrated that this platinum complex had a more pronounced life-prolonging effect compared to cisplatin in leukemia models (L1210), particularly against sublines resistant to cisplatin .

Kinetic Studies

Kinetic studies have shown that the reduction of platinum(IV) complexes to their active forms is influenced by various factors such as pH and temperature. For example, elevated temperatures were found to enhance reaction rates significantly due to increased hydrolysis of Pt(IV) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this platinum(IV) complex?

The synthesis of platinum(IV) complexes typically involves stepwise ligand substitution. For this compound, begin with a platinum(II) precursor (e.g., K₂PtCl₄) and oxidize to Pt(IV) under controlled conditions. Cyclohexane-1,2-diamine can be introduced via reflux in aqueous ammonia, followed by carboxylato ligand coordination using 2-[carboxylatomethyl(methyl)amino]acetate. Monitor reaction progress via UV-Vis spectroscopy to track ligand exchange. Crystallization in dichloromethane/ethanol mixtures yields pure product, as evidenced by X-ray diffraction data for analogous Pt complexes .

Key Parameters :

ParameterValue/Technique
Oxidation agentH₂O₂ or Cl₂ gas
Ligand ratio1:2 (Pt:diamine)
PurificationColumn chromatography (SiO₂)

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structure?

A multi-technique approach is critical:

  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N content).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve ligand coordination modes (e.g., diamagnetic shifts for Pt-bound amines) .
  • X-ray Crystallography : Resolve crystal packing and Pt coordination geometry (monoclinic systems common for Pt complexes) .
  • HPLC-MS : Detect trace impurities (e.g., unreacted diamine ligands) using C18 columns with 0.1% TFA mobile phase .

Advanced Research Questions

Q. How can density functional theory (DFT) predict this complex’s reactivity in catalytic systems?

DFT calculations (e.g., B3LYP functional) model the electronic structure of the Pt(IV) center. Focus on:

  • Ligand Field Stabilization Energy (LFSE) : Compare σ-donor strengths of cyclohexane-diamine vs. carboxylato ligands.
  • Redox Potentials : Calculate ionization energies to predict oxidative stability.
  • Transition States : Map reaction pathways for ligand substitution (e.g., chloride displacement). Validate with experimental kinetics (stopped-flow techniques) .

Example Output :

PropertyCalculated ValueExperimental Value
Pt-N bond length2.05 Å2.08 Å
HOMO-LUMO gap3.2 eV3.1 eV (UV-Vis)

Q. What experimental designs optimize studies on this complex’s environmental fate in aquatic systems?

Adopt a tiered approach:

  • Laboratory Studies : Assess hydrolysis kinetics at varying pH (4–9) and salinity (0–35 ppt). Use ICP-MS to quantify Pt leaching .
  • Microcosm Models : Simulate freshwater ecosystems with sediment/water partitioning. Track bioaccumulation in algae (e.g., Chlorella vulgaris) via LC-MS/MS .
  • Statistical Models : Apply multivariate regression to correlate Pt persistence with dissolved organic carbon (DOC) levels. Use randomized block designs to control for seasonal variability .

Q. How do steric/electronic effects of cyclohexane-1,2-diamine influence anticancer activity?

Comparative studies with varying diamine ligands (e.g., ethylenediamine vs. cyclohexane-diamine) reveal:

  • Steric Effects : Bulky cyclohexane groups reduce DNA adduct formation (gel electrophoresis shows ~40% lower crosslinking vs. cisplatin).
  • Electronic Effects : Stronger σ-donor capacity stabilizes Pt(IV) against intracellular reduction (cyclic voltammetry shows +0.15 V shift in E₁/₂) .

Activity Data :

LigandIC₅₀ (μM, A549 cells)DNA Binding (k, s⁻¹)
Cyclohexane-diamine12.3 ± 1.50.45 × 10³
Ethylenediamine8.7 ± 0.91.20 × 10³

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity values for Pt(IV) complexes?

Contradictions often arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to cisplatin controls.
  • Reduction Conditions : Intracellular glutathione levels affect Pt(IV) → Pt(II) activation. Pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and isolate redox effects .
  • Assay Interference : Carboxylato ligands may chelate MTT reagents. Validate with SRB or clonogenic assays .

Propriétés

IUPAC Name

2-[carboxylatomethyl(methyl)amino]acetate;cyclohexane-1,2-diamine;platinum(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C5H9NO4.2ClH.Pt/c7-5-3-1-2-4-6(5)8;1-6(2-4(7)8)3-5(9)10;;;/h5-6H,1-4,7-8H2;2-3H2,1H3,(H,7,8)(H,9,10);2*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTUUPUSTDHHCM-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932615
Record name Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145482-83-3
Record name Chloro(1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145482833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(4+) chloride 2,2'-(methylazanediyl)diacetate--cyclohexane-1,2-diamine (1/2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.